molecular formula C66H99N23O17S2 B10823240 Compstatin (trifluoroacetate salt)

Compstatin (trifluoroacetate salt)

Cat. No.: B10823240
M. Wt: 1550.8 g/mol
InChI Key: RDTRHBCZFDCUPW-VIQUDRKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Compstatin is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Cyclization: The linear peptide is cyclized to form the cyclic structure of Compstatin.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Compstatin involves scaling up the SPPS process. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity . Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Compstatin primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cyclization Reagents: Iodine in methanol

Major Products: The major product of these reactions is the cyclic peptide Compstatin, which is further purified to obtain the trifluoroacetate salt form .

Scientific Research Applications

Chemistry: Compstatin is used as a model compound in peptide synthesis and cyclization studies. Its synthesis and optimization provide insights into peptide chemistry and the development of cyclic peptides with therapeutic potential .

Biology: In biological research, Compstatin is employed to study the complement system and its role in immune responses. It serves as a tool to investigate the mechanisms of complement activation and regulation .

Medicine: Compstatin has shown promise in the treatment of various diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and other complement-mediated disorders . Clinical trials are ongoing to evaluate its efficacy and safety in these conditions.

Industry: In the pharmaceutical industry, Compstatin is being developed as a therapeutic agent. Its ability to inhibit complement activation makes it a valuable candidate for drug development .

Properties

Molecular Formula

C66H99N23O17S2

Molecular Weight

1550.8 g/mol

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+/m0/s1

InChI Key

RDTRHBCZFDCUPW-VIQUDRKJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

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